molecular formula C15H25N7O4S3 B590409 Nizatidine EP Impurity F CAS No. 1193434-62-6

Nizatidine EP Impurity F

カタログ番号 B590409
CAS番号: 1193434-62-6
分子量: 463.59
InChIキー: FTNQKBSMOMALCH-FNCQTZNRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nizatidine EP Impurity F, also known as N1,N1’- [2,4-Thiazolediylbis (methylenethio-2,1-ethanediyl)]bis [N′1-methyl-2-nitro-1,1-ethenediamine], is a pharmaceutical primary standard . It is used in laboratory tests as prescribed in the European Pharmacopoeia .


Molecular Structure Analysis

The empirical formula of this compound is C15H25N7O4S3, and its molecular weight is 463.60 .


Physical And Chemical Properties Analysis

This compound is a white or almost white crystalline powder. It is soluble in methanol, ethanol, and water but insoluble in hexane. The storage temperature is 2-8°C .

科学的研究の応用

Gastric Motility and Dyspepsia Treatment

Research has demonstrated the potential of nizatidine in treating conditions related to gastric motility. A study highlighted that nizatidine significantly improved gastric emptying and clinical symptoms in patients with functional dyspepsia, particularly those with impaired gastric emptying. The study emphasized that these improvements were not associated with significant changes in ghrelin levels, indicating a direct effect of the drug on gastric motility mechanisms (Futagami et al., 2012).

Esophagitis Treatment

In the pediatric population, nizatidine has been shown to be effective in treating esophagitis. A double-blind placebo-controlled trial demonstrated that nizatidine significantly improved the healing of esophagitis in children, indicating its potential as a therapeutic agent in pediatric gastroenterology (Simeone et al., 1997).

Cardiovascular Effects

Nizatidine has been associated with negative chronotropic effects, as evidenced by a significant reduction in resting heart rate when compared to placebo. This suggests potential implications of nizatidine in patients with cardiovascular conditions, especially those with heart failure or those taking beta-blockers (Halabi & Kirch, 1991).

Gastrointestinal Pharmacodynamics

In the realm of gastrointestinal pharmacodynamics, nizatidine has been extensively studied. For instance, research indicates that nizatidine does not significantly affect mucosal leukotriene B4, leukotriene C4, or platelet activating factor generation, highlighting its primary antisecretory mechanism in peptic ulcer disease treatment (Eliakim et al., 1994).

Gastroesophageal Reflux Disease (GERD) Treatment

Nizatidine has been shown to be effective in treating gastroesophageal reflux disease (GERD). Studies have documented its ability to rapidly reduce the severity of heartburn and promote mucosal healing of esophagitis, offering a therapeutic option for individuals suffering from this condition (Cloud, Offen, & Robinson, 1991).

Colonic Motility

Nizatidine also exhibits prokinetic properties in the colon. Studies have shown that it enhances the gastrocolonic response and the colonic peristaltic reflex in humans, suggesting its potential utility in treating conditions like idiopathic constipation (Sun et al., 2001).

作用機序

While the mechanism of action for Nizatidine EP Impurity F is not explicitly stated, the parent compound, Nizatidine, competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .

特性

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[2-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N7O4S3/c1-16-13(7-21(23)24)18-3-5-27-9-12-10-29-15(20-12)11-28-6-4-19-14(17-2)8-22(25)26/h7-8,10,16-19H,3-6,9,11H2,1-2H3/b13-7+,14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNQKBSMOMALCH-FNCQTZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CSCCN/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N7O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。